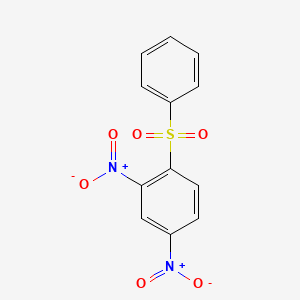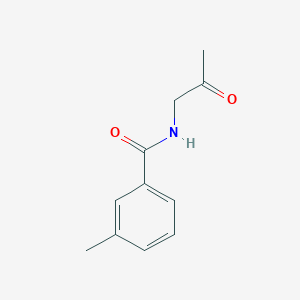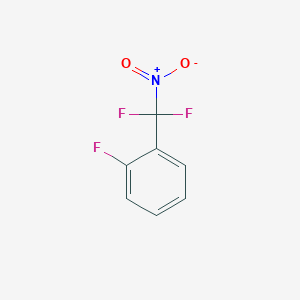
Benzene, 2,4-dinitro-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 2,4-dinitro-1-(phenylsulfonyl)- is an organic compound with the molecular formula
C12H8N2O6S
. It is characterized by the presence of two nitro groups and a phenylsulfonyl group attached to a benzene ring. This compound is of interest due to its unique chemical properties and potential applications in various fields of scientific research.Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- typically involves the nitration of phenylsulfonyl benzene. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 4 positions of the benzene ring. The reaction is usually conducted under controlled temperatures to prevent over-nitration and ensure the desired substitution pattern.
Industrial Production Methods: On an industrial scale, the production of Benzene, 2,4-dinitro-1-(phenylsulfonyl)- follows similar principles but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Benzene, 2,4-dinitro-1-(phenylsulfonyl)- can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 2,4-dinitro-1-(phenylsulfonyl)- finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro and sulfonyl groups are known to interact with biological targets, making it a candidate for drug development.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which Benzene, 2,4-dinitro-1-(phenylsulfonyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, generating reactive intermediates that can modify biological macromolecules. The phenylsulfonyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Comparison with Similar Compounds
- Benzene, 2,4-dinitro-1-(methylsulfonyl)-
- Benzene, 2,4-dinitro-1-(ethylsulfonyl)-
- Benzene, 2,4-dinitro-1-(propylsulfonyl)-
Comparison: Benzene, 2,4-dinitro-1-(phenylsulfonyl)- is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and physical properties compared to its alkylsulfonyl counterparts. The phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
896-80-0 |
|---|---|
Molecular Formula |
C12H8N2O6S |
Molecular Weight |
308.27 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H8N2O6S/c15-13(16)9-6-7-12(11(8-9)14(17)18)21(19,20)10-4-2-1-3-5-10/h1-8H |
InChI Key |
XGDSNKQDAAZGFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[(5Z)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B12113630.png)
![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)


![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)
![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)



![5-hydrazino-8H-phthalazino[1,2-b]quinazolin-8-one](/img/structure/B12113690.png)

